molecular formula C12H10ClNO2 B1651668 Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate CAS No. 13179-30-1

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate

Cat. No. B1651668
CAS RN: 13179-30-1
M. Wt: 235.66 g/mol
InChI Key: BAVIXOYIOHCUKL-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds such as “Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate” that contain a pyrrole ring are part of a class of compounds known as pyrroles .


Molecular Structure Analysis

The molecular structure of a pyrrole-containing compound like “Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate” would be characterized by the presence of a five-membered ring containing one nitrogen atom and four carbon atoms. The exact structure would depend on the nature and position of the substituents .


Chemical Reactions Analysis

Pyrrole-containing compounds are involved in a wide range of chemical reactions. They can act as bases, forming N-alkylated products with alkyl halides. They can also undergo electrophilic substitution reactions at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate” would depend on its specific structure. Pyrrole itself is a colorless volatile liquid. It is weakly basic and has a distinctive odor .

Safety And Hazards

Like all chemicals, pyrrole and its derivatives should be handled with care. Pyrrole is flammable and can form explosive peroxides upon standing in air .

Future Directions

The study of pyrrole-containing compounds is a vibrant field of research, with new synthetic methods and applications being discovered regularly. Future research may lead to the development of new pharmaceuticals, materials, and other useful compounds .

properties

IUPAC Name

methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVIXOYIOHCUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372403
Record name methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate

CAS RN

13179-30-1
Record name methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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